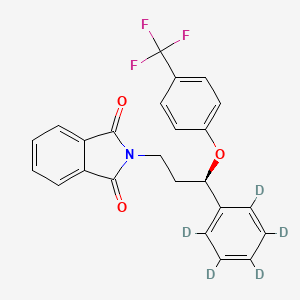

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Description

Properties

Molecular Formula |

C24H18F3NO3 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D |

InChI Key |

HBVJWKXCFVAHNT-LOPJJIQASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the contextual biological significance of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5). This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Core Chemical Properties

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of a phthalimide-protected form of norfluoxetine. The phthalimide group serves as a protecting group for the primary amine of norfluoxetine, a common strategy in organic synthesis to prevent unwanted side reactions. The deuterium labeling on the phenyl ring makes it a useful internal standard in quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of norfluoxetine levels.

Table 1: General and Physicochemical Properties of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

| Property | Value | Source/Comment |

| Chemical Name | 2-[(3R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione | IUPAC Nomenclature |

| Synonyms | (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) | Common Name |

| CAS Number | 1346617-46-6 | Chemical Abstracts Service |

| Molecular Formula | C₂₄H₁₃D₅F₃NO₃ | |

| Molecular Weight | 430.43 g/mol | |

| Appearance | White to off-white solid | Predicted based on similar compounds |

| Melting Point | Not available. Expected to be in the range of 100-200 °C for N-substituted phthalimides.[1] | Experimental data not found. |

| Solubility | Not available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Predicted based on structure. |

| Storage Temperature | 2-8 °C | Recommended for long-term stability. |

Experimental Protocols

While a specific, published experimental protocol for the synthesis of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is not available, a plausible and standard method can be derived from the well-established synthesis of N-substituted phthalimides from primary amines and phthalic anhydride.[2][3][4][5]

Putative Synthesis of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Principle: This synthesis involves the condensation reaction between (R)-Norfluoxetine-d5 and phthalic anhydride to form the corresponding phthalimide. The reaction proceeds via a phthalamic acid intermediate, which upon dehydration, cyclizes to the phthalimide.[5]

Reactants:

-

(R)-Norfluoxetine-d5

-

Phthalic anhydride

-

Glacial acetic acid (solvent) or a high-boiling point solvent like DMF

-

Optional: A catalyst such as sodium acetate or a Lewis acid.[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of (R)-Norfluoxetine-d5 and phthalic anhydride in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5).

Diagram 1: Synthetic Workflow for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Caption: Putative synthetic workflow for the preparation of the target compound.

Predicted Analytical Data

Due to the absence of published experimental data for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5), the following analytical data is predicted based on the known fragmentation patterns of N-substituted phthalimides and the NMR spectra of similar structures.[6][7][8][9][10]

Mass Spectrometry

The mass spectrum of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve characteristic losses of the phthalimide moiety and fragments from the norfluoxetine backbone.

Table 2: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Interpretation |

| [M+H]⁺ | 431.44 | Protonated molecular ion |

| [M-C₈H₄O₂]⁺ | 284.16 | Loss of phthalic anhydride |

| [C₈H₄O₂N]⁺ | 146.03 | Phthalimide fragment |

| [C₆D₅]⁺ | 82.10 | Deuterated phenyl fragment |

NMR Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide and trifluoromethylphenyl groups, as well as the aliphatic protons of the propyl chain. The deuterium substitution on the phenyl ring would result in the absence of signals in the corresponding region of the ¹H NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity |

| Phthalimide aromatic | 7.7-7.9 | m |

| Trifluoromethylphenyl aromatic | 6.9-7.5 | m |

| -OCH- | 5.2-5.4 | m |

| -CH₂-CH₂-N- | 2.0-2.4 and 3.8-4.0 | m |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

| Phthalimide C=O | ~167 |

| Aromatic C | 115-160 |

| -OCH- | 75-80 |

| -CH₂-CH₂-N- | 25-40 |

| -CF₃ | ~125 (q) |

Biological Context and Signaling Pathways

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is not expected to have significant biological activity itself, as the phthalimide group likely renders the molecule inactive as a serotonin reuptake inhibitor. Its primary relevance is as a synthetic intermediate or a stable isotope-labeled internal standard for the quantification of (R)-Norfluoxetine.

Norfluoxetine is the major active metabolite of the widely used antidepressant, fluoxetine. Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 through N-demethylation to form norfluoxetine. Both fluoxetine and norfluoxetine are potent selective serotonin reuptake inhibitors (SSRIs). They block the reuptake of serotonin into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

Diagram 2: Fluoxetine Metabolism and Serotonin Reuptake Inhibition Pathway

Caption: Metabolic conversion of Fluoxetine and the mechanism of action of Norfluoxetine.

Conclusion

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a key analytical standard and synthetic precursor for research involving the pharmacokinetics and metabolism of fluoxetine. While direct experimental data on its chemical and biological properties are scarce, this guide provides a robust, inferred overview based on established chemical principles and data from analogous compounds. The provided putative synthesis and predicted analytical data offer a solid foundation for researchers working with this and related molecules. Further experimental validation of the properties outlined herein is encouraged.

References

- 1. N-Substituted Phthalimides [Chemical Structural Class] | TCI EUROPE N.V. [tcichemicals.com]

- 2. Phthalimides [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review - ProQuest [proquest.com]

- 5. jetir.org [jetir.org]

- 6. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 7. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Norfluoxetine-d5 Phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Norfluoxetine-d5 Phthalimide, a crucial deuterated internal standard for pharmacokinetic and metabolic studies of its parent drug, (R)-Norfluoxetine. The document details a plausible synthetic pathway, complete with experimental protocols and characterization data. The information is presented to aid researchers and scientists in drug development and analysis.

Introduction

(R)-Norfluoxetine is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) (R)-Fluoxetine. To accurately quantify (R)-Norfluoxetine in biological matrices, a stable isotope-labeled internal standard is essential. (R)-Norfluoxetine-d5 Phthalimide serves this purpose, providing a distinct mass spectrometric signal while sharing similar chemical and physical properties with the analyte. The phthalimide group acts as a protective group for the primary amine of norfluoxetine, which can be useful in certain synthetic or analytical contexts. This guide outlines a potential synthetic route and the expected characterization of this important analytical standard.

Synthesis of (R)-Norfluoxetine-d5 Phthalimide

The synthesis of (R)-Norfluoxetine-d5 Phthalimide is a multi-step process that begins with the preparation of a deuterated precursor and culminates in the formation of the final phthalimide-protected product. The following is a proposed synthetic scheme.

Synthetic Workflow

Caption: Proposed synthetic workflow for (R)-Norfluoxetine-d5 Phthalimide.

Experimental Protocols

Step 1: Synthesis of (R,S)-Norfluoxetine-d5

A detailed procedure for the synthesis of the racemic norfluoxetine-d5 intermediate is outlined below. This involves a Grignard reaction followed by reduction and etherification.

-

Materials: Bromobenzene-d5, Magnesium turnings, 3-Oxopropanenitrile, Lithium aluminum hydride (LiAlH4), Sodium hydride (NaH), 1-Chloro-4-(trifluoromethyl)benzene, Tetrahydrofuran (THF), Diethyl ether, Dimethylformamide (DMF), Hydrochloric acid, Sodium bicarbonate, Sodium sulfate.

-

Procedure:

-

Phenyl-d5-magnesium bromide is prepared by reacting bromobenzene-d5 with magnesium turnings in anhydrous THF.

-

The Grignard reagent is then added dropwise to a solution of 3-oxopropanenitrile in THF at 0°C. The reaction is quenched with aqueous HCl.

-

The resulting 3-(phenyl-d5)-3-hydroxypropanenitrile is extracted with diethyl ether, dried over sodium sulfate, and the solvent is evaporated.

-

The crude nitrile is reduced with LiAlH4 in THF to yield (R,S)-3-amino-1-(phenyl-d5)propan-1-ol.

-

The amino alcohol is dissolved in DMF, and NaH is added portion-wise. The mixture is stirred for 30 minutes.

-

1-Chloro-4-(trifluoromethyl)benzene is added, and the reaction is heated to 80°C for 4 hours.

-

The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give crude (R,S)-Norfluoxetine-d5.

-

Step 2: Chiral Resolution of (R)-Norfluoxetine-d5

-

Materials: (R,S)-Norfluoxetine-d5, Di-p-toluoyl-D-tartaric acid, Methanol, Sodium bicarbonate.

-

Procedure:

-

The crude (R,S)-Norfluoxetine-d5 is dissolved in methanol, and a solution of di-p-toluoyl-D-tartaric acid in methanol is added.

-

The mixture is heated to reflux and then allowed to cool to room temperature, promoting the crystallization of the diastereomeric salt.

-

The crystals are collected by filtration and recrystallized from methanol to improve diastereomeric purity.

-

The purified salt is treated with aqueous sodium bicarbonate to liberate the free base, (R)-Norfluoxetine-d5.

-

Step 3: Synthesis of (R)-Norfluoxetine-d5 Phthalimide

The final step involves the protection of the primary amine with phthalic anhydride.[1]

-

Materials: (R)-Norfluoxetine-d5, Phthalic anhydride, Toluene.

-

Procedure:

-

(R)-Norfluoxetine-d5 and phthalic anhydride are dissolved in toluene in a flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux for 12 hours, with azeotropic removal of water.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford (R)-Norfluoxetine-d5 Phthalimide.

-

Characterization Data

The following tables summarize the expected characterization data for (R)-Norfluoxetine-d5 Phthalimide.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1346617-46-6[2] |

| Molecular Formula | C₂₄H₁₃D₅F₃NO₃[3] |

| Molecular Weight | 430.43 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Chloroform |

| Storage Temperature | 2-8°C |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.85-7.70 (m, 4H, phthalimide), 7.40-7.20 (m, 4H, Ar-H), 4.05 (t, J = 7.2 Hz, 2H, N-CH₂), 5.40 (t, J = 6.8 Hz, 1H, O-CH), 2.40-2.20 (m, 2H, CH-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.2 (C=O), 158.0, 140.5, 134.0, 132.1, 128.8, 126.5, 125.8 (q, J = 272 Hz, CF₃), 123.5, 116.5, 78.5, 38.0, 36.5 |

| Mass Spectrometry (ESI+) | m/z: 431.17 [M+H]⁺ (calculated for C₂₄H₁₄D₅F₃NO₃⁺) |

| Purity (HPLC) | >98% |

Biological Context: Mechanism of Action of Norfluoxetine

(R)-Norfluoxetine-d5 Phthalimide is an analytical standard and does not have a biological signaling pathway. However, its parent compound, (R)-Norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI). The following diagram illustrates the mechanism of action of SSRIs at the neuronal synapse.

Caption: Mechanism of action of Norfluoxetine as a serotonin reuptake inhibitor.

Norfluoxetine, the active metabolite of fluoxetine, functions by blocking the serotonin transporter (SERT) on the presynaptic neuron.[4] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the basis for the antidepressant effects of fluoxetine.

Conclusion

(R)-Norfluoxetine-d5 Phthalimide is a vital tool for the accurate bioanalysis of (R)-Norfluoxetine. This guide provides a plausible and detailed framework for its synthesis and characterization, intended to support the work of researchers in drug metabolism, pharmacokinetics, and clinical chemistry. The provided protocols and data serve as a valuable resource for the preparation and validation of this essential internal standard.

References

Elucidation of the Structure of (R)-Norfluoxetine-d5 Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (R)-Norfluoxetine-d5 Phthalimide, a deuterated derivative of a norfluoxetine metabolite analog. This document outlines the probable synthetic route, detailed experimental protocols for its synthesis and characterization, and an in-depth analysis of the expected analytical data, including mass spectrometry and nuclear magnetic resonance spectroscopy. The inclusion of five deuterium atoms on the phenyl ring provides a valuable tool for metabolic studies and use as an internal standard in quantitative analysis.

Chemical Structure and Properties

(R)-Norfluoxetine-d5 Phthalimide is a complex organic molecule incorporating a chiral center, a deuterated phenyl group, a trifluoromethylphenoxy moiety, and a phthalimide group.

| Property | Value | Reference |

| IUPAC Name | 2-[(3R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione | N/A |

| Synonyms | (R)-2-(3-(phenyl-d5)-3-(4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione | N/A |

| CAS Number | 1346617-46-6 | N/A |

| Molecular Formula | C₂₄H₁₃D₅F₃NO₃ | N/A |

| Molecular Weight | 430.43 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

Synthesis

The synthesis of (R)-Norfluoxetine-d5 Phthalimide can be achieved through a variation of the Gabriel synthesis, a well-established method for the preparation of primary amines and their derivatives. This pathway involves the nucleophilic substitution of a suitable alkyl halide with potassium phthalimide.

Caption: Synthetic pathway for (R)-Norfluoxetine-d5 Phthalimide.

Experimental Protocol: Gabriel Synthesis

Materials:

-

(R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (e.g., bromide or iodide)

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (R)-Norfluoxetine-d5 Phthalimide as a solid.

Structure Elucidation Workflow

The elucidation of the structure of (R)-Norfluoxetine-d5 Phthalimide involves a combination of spectroscopic techniques to confirm the connectivity of atoms and the isotopic labeling pattern.

Caption: Workflow for the structural elucidation of the target compound.

Analytical Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 431.1697 | 431.1695 |

| [M+Na]⁺ | 453.1516 | 453.1514 |

Expected MS/MS Fragmentation Pattern:

The fragmentation of the parent ion is expected to yield characteristic fragments that confirm the different structural motifs of the molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |

| 431.17 | 284.11 | [M - C₈H₄O₂N]⁺ (Loss of phthalimide) |

| 431.17 | 162.05 | [C₈H₄O₂N]⁺ (Phthalimide cation) |

| 431.17 | 147.04 | [C₇H₅O₂]⁺ (Fragment from phthalimide) |

| 284.11 | 109.08 | [C₆D₅CH=CH₂]⁺ (Deuterated styrene fragment) |

| 284.11 | 96.09 | [C₆D₅]⁺ (Deuterated phenyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule. The deuteration of the phenyl ring will significantly impact the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.70 | m | 4H | Protons of the phthalimide ring |

| 7.30 - 7.15 | m | 4H | Protons of the trifluoromethylphenoxy ring |

| 5.20 | dd | 1H | CH-O |

| 3.85 | t | 2H | N-CH₂ |

| 2.40 - 2.20 | m | 2H | CH₂-CH₂-N |

Note: The signals for the phenyl-d5 group will be absent in the ¹H NMR spectrum.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 168.1 | C=O (Phthalimide) |

| 161.5 | C-O (Aromatic) |

| 141.0 | C (ipso, Phenyl-d5) |

| 134.2 | CH (Phthalimide) |

| 132.0 | C (ipso, Phthalimide) |

| 129.5 (t) | CD (Phenyl-d5) |

| 128.5 (t) | CD (Phenyl-d5) |

| 127.0 | CH (Aromatic) |

| 126.8 (q) | CF₃ |

| 123.5 | CH (Phthalimide) |

| 116.5 | CH (Aromatic) |

| 78.5 | CH-O |

| 37.0 | N-CH₂ |

| 35.5 | CH₂-CH₂-N |

Note: The signals for the deuterated carbons in the phenyl-d5 ring will appear as triplets in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shifts are estimated based on analogous non-deuterated compounds.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -62.5 | s | CF₃ |

Conclusion

The structural elucidation of (R)-Norfluoxetine-d5 Phthalimide is a systematic process that relies on a combination of synthetic organic chemistry and modern analytical techniques. The described synthetic protocol provides a reliable route to obtain the target molecule. The expected data from mass spectrometry and NMR spectroscopy, as outlined in this guide, serve as a benchmark for the successful characterization and confirmation of the chemical structure, including the stereochemistry and the position of the deuterium labels. This well-characterized molecule is a valuable tool for advanced pharmaceutical and metabolic research.

Navigating the Stability of Phenyl-d5 Norfluoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical considerations surrounding the stability of deuterium labeling in Phenyl-d5 norfluoxetine, a key metabolite of the widely prescribed antidepressant, fluoxetine. In the landscape of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is paramount for the accurate quantification of drug candidates and their metabolites. Understanding the stability of these labels is critical to ensuring data integrity. This guide provides a comprehensive overview of the inherent stability of deuterium on an aromatic ring, detailed experimental protocols for stability assessment, and a discussion of the metabolic pathway of fluoxetine.

The Foundation of Stability: The Kinetic Isotope Effect

The stability of the deuterium atoms on the phenyl ring of Phenyl-d5 norfluoxetine is fundamentally rooted in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, thus requiring more energy to break. This increased bond strength makes the deuterated compound more resistant to chemical and enzymatic cleavage at the site of deuteration.

Metabolic Pathway of Fluoxetine

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP2D6, to its only major active metabolite, norfluoxetine.[1][2][3][4][5] Both fluoxetine and norfluoxetine exist as a racemic mixture of (R)- and (S)-enantiomers. The metabolic conversion is a critical step in the drug's overall pharmacokinetic profile.

Assessing Deuterium Labeling Stability: Experimental Protocols

To experimentally verify the stability of the deuterium label on Phenyl-d5 norfluoxetine, an in vitro metabolic stability assay using human liver microsomes is the gold standard. This section provides a detailed protocol for such a study.

Objective

To determine the percentage of deuterium retention in Phenyl-d5 norfluoxetine following incubation with human liver microsomes.

Materials

-

Phenyl-d5 norfluoxetine

-

Non-deuterated norfluoxetine reference standard

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Experimental Workflow

Detailed Method

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of Phenyl-d5 norfluoxetine in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation Procedure:

-

In a microcentrifuge tube, add the diluted human liver microsomes.

-

Pre-incubate the microsomes at 37°C for 5 minutes.

-

Initiate the reaction by adding the Phenyl-d5 norfluoxetine stock solution to a final concentration of 1 µM.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used). The "time 0" sample is quenched immediately after the addition of the test compound and before the addition of NADPH.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Phenyl-d5 norfluoxetine and any potential back-exchanged (d0) norfluoxetine. The exact m/z values will depend on the instrument and ionization conditions.

-

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the percentage of deuterium retention over time. This is achieved by comparing the peak area of the deuterated analyte (Phenyl-d5 norfluoxetine) to the peak area of the non-deuterated analyte (norfluoxetine) at each time point.

Calculation of Deuterium Retention:

Percentage Deuterium Retention = [ (Peak Area of d5) / (Peak Area of d5 + Peak Area of d0) ] x 100%

The results are typically presented in a table format, showing the percentage of the parent compound remaining and the percentage of deuterium retention at each time point.

| Incubation Time (min) | Parent Compound Remaining (%) | Deuterium Retention (%) |

| 0 | 100 | >99 |

| 15 | Data Dependent | >99 |

| 30 | Data Dependent | >99 |

| 60 | Data Dependent | >99 |

| Note: This table presents expected results based on the high stability of deuterium on an aromatic ring. Actual experimental data would be populated here. |

A high percentage of deuterium retention (>99%) across all time points would confirm the stability of the label under metabolic conditions.

Factors Influencing Deuterium Stability

While the deuterium on the phenyl ring of norfluoxetine is expected to be highly stable, it is important for researchers to be aware of general factors that can influence the stability of deuterium labels in other contexts.

For Phenyl-d5 norfluoxetine, the key considerations are the metabolic enzymes and the conditions of the bioanalytical method. The inherent stability of the C-D bond on the aromatic ring provides strong resistance to enzymatic cleavage. During LC-MS/MS analysis, care should be taken to use aprotic solvents where possible post-extraction to prevent any potential for back-exchange, although this is highly unlikely for deuterium on a phenyl ring.

Conclusion

The use of Phenyl-d5 norfluoxetine as an internal standard in quantitative bioanalysis is supported by the fundamental principles of the kinetic isotope effect, which confers significant stability to the deuterium labels on the aromatic ring. While direct quantitative stability data for this specific molecule is not widely published, the existing body of knowledge on deuterated aromatic compounds strongly indicates a high degree of stability under metabolic and bioanalytical conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to verify this stability within their own laboratories, ensuring the generation of high-quality, reliable data in drug development programs.

References

- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Isotopic Profile of (R)-Norfluoxetine-d5 Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (R)-Norfluoxetine-d5 Phthalimide, a critical deuterated internal standard used in pharmacokinetic and metabolic studies of (R)-Norfluoxetine. This document outlines the quantitative isotopic distribution, detailed experimental methodologies for its synthesis and purity assessment, and visual representations of its mechanism of action and analytical workflows.

Quantitative Isotopic Purity

(R)-Norfluoxetine-d5 Phthalimide is synthesized to contain five deuterium atoms, primarily on the phenyl ring, to achieve a distinct mass shift from its unlabeled counterpart. This allows for precise quantification in complex biological matrices using mass spectrometry. The isotopic purity is a critical parameter that defines the quality and reliability of this standard.

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Cayman Chemical |

Table 1: Isotopic Purity Specification for (R)-Norfluoxetine-d5 Phthalimide. This table summarizes the minimum acceptance criteria for the isotopic enrichment of the deuterated standard.

Experimental Protocols

Synthesis of (R)-Norfluoxetine-d5 Phthalimide

The synthesis of (R)-Norfluoxetine-d5 Phthalimide is a multi-step process involving asymmetric synthesis to establish the correct stereochemistry, deuteration of the phenyl ring, and subsequent protection of the primary amine as a phthalimide. The following is a plausible synthetic route based on established chemical transformations.

Step 1: Asymmetric Synthesis of (R)-Norfluoxetine.

An efficient method for the synthesis of enantiomerically pure (R)-Norfluoxetine can be achieved through various asymmetric synthesis strategies. One common approach involves the Sharpless asymmetric dihydroxylation of a suitable olefin precursor to introduce the chiral center.[1] Alternatively, asymmetric reduction of a ketone intermediate using a chiral catalyst can be employed.

Step 2: Deuteration of the Phenyl Ring.

Deuteration of the phenyl ring can be accomplished through acid-catalyzed hydrogen-deuterium exchange.[2] This typically involves treating the (R)-Norfluoxetine intermediate with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in heavy water (D2O), to replace the hydrogen atoms on the aromatic ring with deuterium.[2] The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of deuteration.

Step 3: Phthalimide Protection of the Primary Amine.

The primary amine of (R)-Norfluoxetine-d5 is protected as a phthalimide to improve its stability and chromatographic properties. This is typically achieved through the Gabriel synthesis, which involves the reaction of the primary amine with phthalic anhydride.[3][4] The reaction is generally carried out in a high-boiling solvent such as dimethylformamide (DMF) to facilitate the dehydration and ring closure to form the phthalimide.[4]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The isotopic purity of (R)-Norfluoxetine-d5 Phthalimide is determined using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This technique allows for the separation of the deuterated compound from any residual non-deuterated or partially deuterated species and provides accurate mass measurements to confirm the isotopic distribution.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of high mass accuracy and resolution.

Method:

-

Sample Preparation: A solution of (R)-Norfluoxetine-d5 Phthalimide is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for the sensitivity of the mass spectrometer.

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically used with mobile phases consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to promote ionization.

-

Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting compounds.

-

Data Analysis: The isotopic distribution of the (R)-Norfluoxetine-d5 Phthalimide is determined by analyzing the mass spectrum of the corresponding molecular ion peak. The relative intensities of the monoisotopic peak (M+0) and the peaks corresponding to the deuterated isotopologues (M+1, M+2, M+3, M+4, M+5) are measured. The isotopic purity is calculated by determining the percentage of the desired d5 isotopologue relative to all other isotopologues.

Visualizations

Signaling Pathway of Norfluoxetine

Norfluoxetine, the active metabolite of fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[5][6] It exerts its therapeutic effect by blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.[5][6]

Caption: Mechanism of action of (R)-Norfluoxetine as a selective serotonin reuptake inhibitor.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for the determination of isotopic purity of (R)-Norfluoxetine-d5 Phthalimide using LC-HRMS.

Caption: Workflow for the determination of isotopic purity by LC-HRMS.

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]

- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

Technical Guide: Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the deuterated internal standard, (R)-Norfluoxetine-d5 Phthalimide. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes and analytical testing associated with this reference material.

Introduction

(R)-Norfluoxetine-d5 Phthalimide is a deuterated analog of a derivative of Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, Fluoxetine. The incorporation of five deuterium atoms on the phenyl ring makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the accurate determination of (R)-Norfluoxetine levels in various biological matrices by correcting for variability in sample preparation and instrument response.

This guide outlines the critical quality parameters, analytical methodologies, and data interpretation relevant to a typical Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide.

Physicochemical Properties

A summary of the fundamental physicochemical properties of (R)-Norfluoxetine-d5 Phthalimide is presented in the table below.

| Property | Value |

| Chemical Name | 2-[(3R)-3-(Phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione |

| CAS Number | 1346617-46-6 |

| Molecular Formula | C₂₄H₁₃D₅F₃NO₃ |

| Molecular Weight | 430.43 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Chloroform |

Analytical Data Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide. These values are representative and may vary slightly between different batches.

Purity and Impurity Profile

| Test | Specification | Typical Result |

| Chemical Purity (HPLC) | ≥ 98.0% | 98.35% |

| Isotopic Purity (MS) | ≥ 99 atom % D | ≥ 99 atom % D |

| d₀ Content (MS) | ≤ 0.5% | < 0.1% |

| Residual Solvents (GC-HS) | Conforms to ICH Q3C | Conforms |

| Water Content (Karl Fischer) | ≤ 0.5% | < 0.2% |

Identity Confirmation

| Test | Specification | Result |

| ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrometry (ESI-MS) | Conforms to structure | Conforms |

| High-Resolution Mass Spectrometry (HRMS) | Within ± 5 ppm | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical industry practices.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in methanol to a concentration of approximately 1 mg/mL.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan and Multiple Reaction Monitoring (MRM) for isotopic distribution.

-

Sample Infusion: The sample, prepared in methanol, is directly infused into the mass spectrometer.

-

Data Analysis: The molecular ion peak is confirmed. The isotopic distribution is analyzed to determine the percentage of deuterated species (d₅) and the presence of any d₀ impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Experiment: ¹H NMR.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, multiplicities, and integration values, which are then compared to the expected structure of (R)-Norfluoxetine-d5 Phthalimide. The absence of signals corresponding to the deuterated phenyl protons confirms the isotopic labeling.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and use of (R)-Norfluoxetine-d5 Phthalimide.

Caption: Workflow for the Certificate of Analysis Generation.

Caption: Use of the Internal Standard in Bioanalytical Quantification.

A Comprehensive Technical Guide to the Storage and Handling of Deuterated Norfluoxetine Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and best practices for the proper storage and handling of deuterated norfluoxetine (norfluoxetine-d5) standards. Adherence to these guidelines is critical for maintaining the integrity, stability, and isotopic purity of this internal standard, ensuring accurate and reproducible results in analytical applications.

Deuterated norfluoxetine is a crucial tool in pharmacokinetic, toxicokinetic, and various bioanalytical studies, primarily employed as an internal standard for the quantification of norfluoxetine in biological matrices using mass spectrometry-based methods like GC-MS and LC-MS.[1] Its structural similarity and mass difference to the non-labeled analyte allow for precise correction of matrix effects and variability during sample preparation and analysis.

Storage of Deuterated Norfluoxetine Standards

Proper storage is paramount to prevent degradation and maintain the long-term stability of deuterated norfluoxetine. The following table summarizes the recommended storage conditions for both the solid form and solutions.

Table 1: Recommended Storage Conditions for Deuterated Norfluoxetine

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Neat) | -20°C[1][2][3] | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. An inert atmosphere is recommended due to its hygroscopic nature. |

| In Solvent | -80°C | Up to 6 months[2][4] | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Use tightly sealed vials. Protect from light. |

| -20°C | Up to 1 month[2][4] | Suitable for shorter-term storage. Aliquoting and protection from light are still recommended. |

Handling and Solution Preparation

Careful handling is necessary to preserve the chemical and isotopic integrity of the standard. Deuterated compounds require specific handling procedures to prevent the exchange of deuterium atoms with hydrogen from the environment.

General Handling Precautions

-

Hygroscopic Nature : Deuterated norfluoxetine hydrochloride is hygroscopic. It is advisable to handle the solid material in a controlled environment with low humidity, such as a glove box with an inert atmosphere.

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including gloves, lab coat, and safety glasses, when handling the compound.

-

Weighing : Use a calibrated analytical balance in a draft-free enclosure to accurately weigh the solid standard.

Preparation of Stock Solutions

Stock solutions should be prepared in a manner that ensures stability and concentration accuracy.

-

Solvent Selection : Deuterated norfluoxetine is slightly soluble in chloroform and DMSO.[1] For the non-deuterated form, solubility is approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide.[5] Methanol is also commonly used as a solvent for stock solutions of fluoxetine and norfluoxetine, which have shown stability for up to 18 months at -20°C in this solvent.

-

Recommended Solvents : High-purity (e.g., HPLC or LC-MS grade) methanol, acetonitrile, or DMSO are recommended for preparing stock solutions.

-

Avoiding Deuterium Exchange : Do not store deuterated standards in acidic or basic aqueous solutions for extended periods, as this can promote the exchange of deuterium atoms with protons from the solvent.[6]

-

Procedure :

-

Allow the vial containing the solid standard to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the required amount of the solid standard.

-

Dissolve the standard in the chosen solvent in a calibrated volumetric flask.

-

Ensure complete dissolution, using sonication if necessary.

-

Store the stock solution as recommended in Table 1.

-

Experimental Protocols

The following protocols are provided as a guide for assessing the stability of deuterated norfluoxetine standards.

Protocol for Long-Term Stability Assessment of Stock Solutions

This protocol is designed to evaluate the stability of a deuterated norfluoxetine stock solution over an extended period.

-

Preparation : Prepare a stock solution of deuterated norfluoxetine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Aliquoting : Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps to minimize solvent evaporation and light exposure.

-

Storage : Store the aliquots at the recommended temperatures (-20°C and -80°C).

-

Analysis : At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of vials from each storage temperature.

-

Quantification : Analyze the concentration of deuterated norfluoxetine in the samples using a validated stability-indicating analytical method, such as LC-MS/MS. A freshly prepared standard solution should be used as a comparator.

-

Evaluation : Compare the measured concentration to the initial concentration. A deviation of more than a predefined percentage (e.g., ±10%) may indicate instability.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7]

-

Sample Preparation : Prepare solutions of deuterated norfluoxetine in the chosen solvent.

-

Stress Conditions : Expose the solutions to various stress conditions, including:

-

Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : Heat the solid standard at 105°C for 24 hours.

-

Photodegradation : Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization : After exposure, neutralize the acidic and basic samples.

-

Analysis : Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., UPLC-QTOF-MS) to separate and identify any degradation products. Studies on non-deuterated fluoxetine have shown degradation in acidic, basic, and oxidative conditions.[8]

Visualizations

The following diagrams illustrate key aspects of handling and experimental workflows for deuterated norfluoxetine.

Caption: Logical workflow for the proper handling of deuterated norfluoxetine standards.

Caption: Experimental workflow for a forced degradation study of deuterated norfluoxetine.

Caption: A potential degradation pathway for deuterated norfluoxetine under oxidative stress.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of their deuterated norfluoxetine standards, leading to more accurate and robust analytical results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Norfluoxetine-d5 Hydrochloride | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

Phthalimide Group Removal from a Norfluoxetine Derivative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the removal of the phthalimide protecting group from a norfluoxetine derivative. The presence of a secondary amine in norfluoxetine necessitates protection during certain synthetic steps, with the phthalimide group being a common choice due to its robustness. However, its subsequent removal requires careful consideration of reaction conditions to ensure high yield and preservation of other functional groups within the molecule, such as the ether linkage and the trifluoromethyl moiety on the aromatic ring.

This document details the most prevalent and effective deprotection strategies, offering a comparative analysis to aid in method selection for drug development and manufacturing processes.

Comparative Summary of Deprotection Methods

Two primary methods dominate the landscape of phthalimide group removal: the classic Ing-Manske procedure using hydrazine and a milder reductive approach employing sodium borohydride. The choice of method is critical and depends on the substrate's sensitivity to harsh conditions and the desired operational parameters.

| Method | Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Byproducts |

| Ing-Manske (Hydrazinolysis) | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol, Methanol, THF | Room Temp. to Reflux | 1 - 16 | 70 - 95 | Phthalhydrazide |

| Reductive Cleavage | Sodium borohydride (NaBH₄), Acetic acid (CH₃COOH) | 2-Propanol/Water | 25 (rt) then 80 | 24 (reduction) + 2 (cyclization) | 80 - 97 | Phthalide |

Experimental Protocols

Ing-Manske Procedure (Hydrazinolysis)

This method is a widely used and generally high-yielding procedure for the cleavage of phthalimides.[1][2] The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide, followed by an intramolecular cyclization to form the stable phthalhydrazide byproduct, liberating the desired primary amine.[3]

Detailed Experimental Protocol:

-

Dissolution: The N-phthaloyl-norfluoxetine derivative (1 equivalent) is dissolved in a suitable protic solvent such as ethanol or methanol. Tetrahydrofuran (THF) can also be used.[4][5]

-

Reagent Addition: Hydrazine hydrate (typically 1.5 to 40 equivalents) is added to the solution.[4][6] The large excess of hydrazine is often employed to drive the reaction to completion, though in some cases, near-stoichiometric amounts can be effective.[6]

-

Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux. Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 16 hours.[7]

-

Workup and Purification:

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting residue contains the desired norfluoxetine derivative and the phthalhydrazide byproduct. Phthalhydrazide is often insoluble in common organic solvents and can be removed by filtration.[1]

-

Alternatively, an acidic workup (e.g., with HCl in methanol) can be employed to protonate the liberated amine, aiding in its separation from the neutral phthalhydrazide.[7]

-

Subsequent extraction and chromatographic purification yield the final product.

-

Workflow for the Ing-Manske Procedure:

Reductive Cleavage with Sodium Borohydride

Developed by Osby, Martin, and Ganem, this method offers a milder, near-neutral alternative to hydrazinolysis, which is particularly advantageous for substrates sensitive to harsh basic or acidic conditions or those prone to racemization.[8][9] The process occurs in two stages within a single flask: reduction of the phthalimide to a hemiaminal intermediate, followed by acid-catalyzed lactonization to release the amine.[8][10]

Detailed Experimental Protocol:

-

Reduction: The N-phthaloyl-norfluoxetine derivative (1 equivalent) is dissolved in a mixture of 2-propanol and water (typically in a 6:1 ratio).[9] Sodium borohydride (NaBH₄, approximately 5-10 equivalents) is added portion-wise to the stirred solution at room temperature.[9][11] The reduction is typically allowed to proceed for 24 hours.[9]

-

Cyclization and Amine Release: After the initial reduction is complete (as monitored by TLC), glacial acetic acid is carefully added to the reaction mixture to adjust the pH to approximately 5.[9] The flask is then heated to around 80°C for 2 hours to facilitate the cyclization of the intermediate and the release of the free amine.[9]

-

Workup and Purification:

-

The crude reaction mixture is cooled and can be purified by ion-exchange chromatography (e.g., using a Dowex 50 H+ column) to separate the amine from the neutral phthalide byproduct.[9]

-

The amine is eluted from the column with a basic solution (e.g., 1 M NH₄OH).[9]

-

Lyophilization or extraction of the eluate provides the desired norfluoxetine derivative. The phthalide byproduct can be removed by extraction with an organic solvent.[8]

-

Workflow for the Reductive Cleavage Procedure:

Reaction Mechanisms

A clear understanding of the reaction pathways is crucial for optimizing conditions and troubleshooting potential issues.

Mechanism of Hydrazinolysis (Ing-Manske)

The reaction proceeds through a two-step nucleophilic acyl substitution mechanism.

Mechanism of Reductive Cleavage with NaBH₄

This method involves a reduction followed by an acid-catalyzed cyclization.

Considerations for a Norfluoxetine Derivative

When selecting a deprotection method for a norfluoxetine derivative, the following points should be considered:

-

Chemoselectivity: The norfluoxetine scaffold does not contain highly reducible functional groups such as esters or ketones that would compete with the phthalimide reduction by NaBH₄. Therefore, both methods are expected to be highly chemoselective.

-

Reaction Conditions: The Ing-Manske procedure can be performed under milder temperature conditions than the heating step required for the NaBH₄ method. However, hydrazine is a toxic and potentially explosive reagent, requiring specific handling procedures, which may be a concern for large-scale synthesis. The NaBH₄ method, while requiring a heating step, uses more benign reagents.[8]

-

Workup and Purification: The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes be challenging to remove completely due to its low solubility.[1] The phthalide byproduct from the reductive cleavage is generally easier to remove by standard extractive and chromatographic techniques.[8]

-

Scalability and Safety: For large-scale production, the safety and handling of hydrazine in the Ing-Manske procedure are significant considerations. The NaBH₄ method may be more amenable to scale-up due to the use of less hazardous reagents.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 9. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

Methodological & Application

Application Notes: (R)-Norfluoxetine-d5 Phthalimide as an Internal Standard for the LC-MS/MS Quantification of Norfluoxetine in Human Plasma

AN-001

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, bioanalysis, and therapeutic drug monitoring.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychological conditions.[1][2] It is metabolized in the liver primarily to its active metabolite, norfluoxetine.[3][4] Norfluoxetine has a longer half-life than its parent compound and contributes significantly to the overall therapeutic effect.[5] Therefore, accurate and precise quantification of both fluoxetine and norfluoxetine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of these compounds due to its high sensitivity and selectivity.[3][6] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for mitigating variability introduced by matrix effects, extraction inconsistencies, and instrument response fluctuations. (R)-Norfluoxetine-d5 Phthalimide is a deuterium-labeled analog of (R)-norfluoxetine specifically designed for use as an internal standard. The five deuterium atoms provide a mass shift of +5 amu, preventing isotopic crosstalk with the analyte, while its chemical structure ensures it behaves similarly to norfluoxetine during sample preparation and chromatographic separation.

This application note provides a detailed protocol for the quantification of (R)-norfluoxetine in human plasma using (R)-Norfluoxetine-d5 Phthalimide as an internal standard with a validated LC-MS/MS method.

Experimental Protocol

1. Materials and Reagents

-

(R)-Norfluoxetine (Analyte)

-

(R)-Norfluoxetine-d5 Phthalimide (Internal Standard)

-

Human Plasma (K2EDTA)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Deionized Water

2. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Norfluoxetine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Norfluoxetine-d5 Phthalimide in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, CC standards, QC samples, and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

Spike 10 µL of the appropriate analyte working solution into the CC and QC tubes. Add 10 µL of 50:50 methanol:water to blanks and unknown samples.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except the blank. Add 20 µL of 50:50 methanol:water to the blank.

-

Vortex all tubes for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system, such as an Agilent 1290 Infinity II LC coupled to a Sciex 6500+ QTRAP mass spectrometer, can be used. The following are representative conditions:

| LC Parameters | |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Total Run Time | 4.0 min |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Temperature | 500 °C |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

| Curtain Gas | 35 psi |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for (R)-Norfluoxetine and (R)-Norfluoxetine-d5 Phthalimide

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| (R)-Norfluoxetine | 296.2 | 134.3 | 25 |

| (R)-Norfluoxetine-d5 Phthalimide | 428.2 | 139.3 | 25 |

Note: The phthalimide group on the internal standard results in a different precursor mass than a simple d5-norfluoxetine.

Data Presentation

The method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 8.5% |

| Inter-day Precision (%CV) | < 10.2% |

| Accuracy (% Bias) | Within ± 9.0% |

| Matrix Effect (%CV) | < 12% |

| Recovery | > 85% |

Visualizations

Caption: Bioanalytical workflow for norfluoxetine quantification.

Caption: Mechanism of action of fluoxetine and norfluoxetine.

The described LC-MS/MS method, utilizing (R)-Norfluoxetine-d5 Phthalimide as an internal standard, provides a robust, sensitive, and reliable means for the quantification of (R)-norfluoxetine in human plasma. The stable isotope-labeled internal standard effectively corrects for procedural and instrumental variations, ensuring high accuracy and precision. This protocol is well-suited for high-throughput bioanalysis in support of clinical and preclinical drug development.

References

- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]

Application Note: Chiral Separation of Norfluoxetine Enantiomers Using a d5-Labeled Internal Standard for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of (R)- and (S)-norfluoxetine enantiomers in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, d5-(S)-norfluoxetine, ensures high accuracy and precision, making this method suitable for pharmacokinetic and pharmacodynamic studies in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for reliable enantioselective analysis.

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Fluoxetine is administered as a racemic mixture, and its metabolism and pharmacological activity are stereoselective. The (S)-enantiomer of norfluoxetine is significantly more potent as a serotonin reuptake inhibitor than the (R)-enantiomer. Therefore, the ability to separate and accurately quantify the individual enantiomers of norfluoxetine is crucial for understanding its pharmacokinetic profile and overall therapeutic effect. This application note provides a detailed protocol for the chiral separation of norfluoxetine enantiomers using a d5-labeled internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for plasma samples.

Materials:

-

Human plasma samples

-

d5-(S)-Norfluoxetine internal standard solution (100 ng/mL in methanol)

-

Methyl tert-butyl ether (MTBE)

-

0.1 M Sodium hydroxide (NaOH)

-

Reconstitution solution (e.g., mobile phase)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the 100 ng/mL d5-(S)-norfluoxetine internal standard solution.

-

Add 200 µL of 0.1 M NaOH to basify the sample.

-

Vortex briefly to mix.

-

Add 2 mL of MTBE.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiral AGP (α1-acid glycoprotein) column (e.g., 100 mm x 2.1 mm, 5 µm) or Chirobiotic V (vancomycin) |

| Mobile Phase | A: 10 mM Ammonium acetate in water, pH 4.4B: Acetonitrile |

| Gradient | Isocratic: 97% A, 3% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | (R)- and (S)-Norfluoxetine: 296.2 → 134.0[1]d5-Norfluoxetine (IS): 301.2 → 134.0 (projected based on a 5-deuterium label on the phenyl ring) or 296.2 → 133.9 for other labeling patterns[2] |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of norfluoxetine enantiomers. Data is compiled from various studies and represents typical performance characteristics.

Table 1: Chromatographic Retention Times

| Analyte | Expected Retention Time (min) |

| (S)-Norfluoxetine | ~ 8.5 |

| (R)-Norfluoxetine | ~ 9.8 |

| d5-(S)-Norfluoxetine (IS) | ~ 8.5 |

Retention times are approximate and will vary depending on the specific column and chromatographic conditions.

Table 2: Method Validation Parameters

| Parameter | (S)-Norfluoxetine | (R)-Norfluoxetine |

| Linearity Range (ng/mL) | 0.1 - 20[3] | 0.1 - 20[3] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[3] | 0.1[3] |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |

Visualizations

Caption: Experimental workflow for the chiral separation of norfluoxetine enantiomers.

References

Application Notes and Protocols for the Pharmacokinetic Study of Fluoxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Fluoxetine is metabolized in the liver to its only active metabolite, norfluoxetine. Both compounds have long elimination half-lives, contributing to the drug's sustained therapeutic effect.[1][2] This document provides detailed application notes and protocols for conducting a pharmacokinetic study of fluoxetine and norfluoxetine in human plasma, with a focus on bioanalytical methods using a deuterated internal standard. While the specific compound (R)-Norfluoxetine-d5 Phthalimide is not extensively documented as a standard, the principles outlined here using deuterated analogs like Fluoxetine-d5 are directly applicable.

Pharmacokinetic Parameters

The pharmacokinetic properties of fluoxetine and its active metabolite, norfluoxetine, are characterized by slow elimination and non-linear kinetics.[1][3] Below is a summary of key pharmacokinetic parameters compiled from various studies.

| Parameter | Fluoxetine | Norfluoxetine | Reference |

| Time to Peak Plasma Concentration (Tmax) | 6 - 8 hours | - | [2] |

| Elimination Half-Life (t½) | 1 - 4 days (acute use) 4 - 6 days (chronic use) | 7 - 15 days | [1][2] |

| Peak Plasma Concentration (Cmax) | 27.0 ng/mL (for extensive metabolizers after a single 20 mg dose) | 8.4 ng/mL (for extensive metabolizers after a single 20 mg dose) | [4] |

| Area Under the Curve (AUC0-∞) | 2064.0 ng·h/mL (for extensive metabolizers after a single 20 mg dose) | 2532.0 ng·h/mL (for extensive metabolizers after a single 20 mg dose) | [4] |

| Protein Binding | ~94.5% | - | [5] |

| Metabolism | Primarily by CYP2D6 to norfluoxetine.[2][6] | - | |

| Excretion | Primarily renal, with less than 2.5% excreted unchanged. | Approximately 10% excreted in urine.[3] | [3] |

Experimental Protocols

Bioanalytical Method: LC-MS/MS for the Determination of Fluoxetine and Norfluoxetine in Human Plasma

This protocol outlines a sensitive and selective method for the simultaneous quantification of fluoxetine and norfluoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Fluoxetine-d5).

1. Sample Preparation (Supported Liquid Extraction - SLE)

Supported liquid extraction is a rapid and effective method for extracting analytes from biological matrices.

-

Materials:

-

Human plasma samples

-

Internal Standard (IS) spiking solution (e.g., Fluoxetine-d5 in methanol)

-

Supported Liquid Extraction (SLE) plate or cartridges

-

Methyl tert-butyl ether (MTBE)

-

Collection plate (96-well deep well plate)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of each plasma sample into the wells of the SLE plate.

-

Add 10 µL of the internal standard spiking solution to each sample.

-

Apply a brief pulse of vacuum to load the samples onto the sorbent.

-

Allow the samples to equilibrate for 5 minutes.

-

Add 1 mL of methyl tert-butyl ether to each well and allow it to flow through for 5 minutes.

-

Collect the eluate in a 96-well deep well collection plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Synergi 4 µ polar-RP column, is suitable.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is typically employed.

-

Flow Rate: A flow rate of 0.5 mL/min is common.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.

-

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Establish a calibration curve over a relevant concentration range (e.g., 0.05-20 ng/mL).[7] The coefficient of determination (r²) should be >0.99.

-

Accuracy and Precision: Intra- and inter-batch accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ), and precision (%CV) should be <15% (<20% at the LLOQ).[7]

-

Selectivity and Specificity: Assess potential interference from endogenous plasma components.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: Determine the extraction efficiency of the sample preparation method.

-

Stability: Assess the stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Fluoxetine Metabolism Pathway

Caption: Metabolic pathway of fluoxetine to its active metabolite norfluoxetine and subsequent inactivation.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General experimental workflow for a pharmacokinetic study of fluoxetine.

References

- 1. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lawdata.com.tw [lawdata.com.tw]

- 6. ClinPGx [clinpgx.org]

- 7. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Assay for Norfluoxetine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Due to its long half-life and pharmacological activity, accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of norfluoxetine in human plasma. The use of a stable isotope-labeled internal standard, norfluoxetine-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method utilizes a simple protein precipitation extraction procedure, enabling high-throughput analysis suitable for clinical research and drug development.

Experimental

Materials and Reagents

-